molecular formula C6H15ClN4 B6617978 6-azidohexan-1-amine hydrochloride CAS No. 1392515-97-7

6-azidohexan-1-amine hydrochloride

Cat. No.: B6617978
CAS No.: 1392515-97-7
M. Wt: 178.66 g/mol
InChI Key: UHVYWZGMEKXEAL-UHFFFAOYSA-N
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Description

6-Azidohexan-1-amine hydrochloride is a versatile bifunctional reagent that features a primary amine and an azide group on a linear hexyl spacer . The amine group, typically supplied as a stable hydrochloride salt, is free to perform a variety of reactions such as coupling with carboxylic acids to form amides or reductive amination with aldehydes or ketones . Simultaneously, the terminal azide group serves as a highly efficient handle for Click Chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes . This dual functionality makes it an invaluable building block for chemical biology, medicinal chemistry, and materials science. It is widely used as a pharmaceutical intermediate and a key linker for synthesizing complex molecules, such as fluorescent probes and other bioconjugates . For instance, amines and azides of this nature are employed in the synthesis of fluorescent ligands for receptor studies, enabling techniques like flow cytometry and confocal microscopy . The product is offered with a high purity specification, often >99%, and is analyzed by techniques including HPLC, MS, and NMR to ensure quality and consistency . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) before handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azidohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVYWZGMEKXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Azidohexan 1 Amine Hydrochloride

Established Synthetic Routes and Mechanistic Considerations

The most common and well-documented syntheses rely on the transformation of readily available hexane (B92381) precursors through classical organic reactions. These routes are characterized by their reliability and predictable outcomes, though they may involve harsh reagents or multi-step purification processes.

A foundational method for synthesizing the target compound begins with a halogenated hexane derivative, such as 6-bromohexan-1-amine (B2437592) or its hydrobromide salt. The core of this synthesis is a nucleophilic substitution reaction where the halogen atom is displaced by an azide (B81097) group.

The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2). The azide ion (N3⁻), typically from sodium azide, acts as a strong nucleophile. It attacks the primary carbon atom bonded to the bromine, which is an excellent leaving group. This concerted, single-step mechanism results in the inversion of stereochemistry at the reaction center (though this is not relevant for the achiral carbon of the hexane chain) and the formation of a new carbon-nitrogen bond. The primary alkyl halide structure of the precursor strongly favors the SN2 pathway over the SN1 mechanism, which would involve an unstable primary carbocation.

A potential complication is the nucleophilicity of the free amine group in the starting material, which could lead to side reactions. To circumvent this, the amine group is often protected prior to the azidation step.

Table 1: Reaction Parameters for SN2 Azidation of Halogenated Precursors

Parameter Typical Condition Purpose
Azide Source Sodium Azide (NaN₃) Provides the nucleophilic azide ion.
Solvent Polar Aprotic (e.g., DMSO, Acetonitrile) Solubilizes the ionic azide salt and facilitates the SN2 mechanism.
Temperature Room Temperature to mild heating Increases reaction rate without promoting significant side reactions.

| Precursor | 6-bromohexan-1-amine or its salt | Provides the alkyl backbone with a good leaving group. |

Regioselectivity in this synthesis is crucial and is achieved by the strategic placement of the leaving group on the precursor. When starting with 6-bromohexan-1-amine, the azidation occurs specifically at the C-6 position because that is the only electrophilic carbon atom susceptible to nucleophilic attack by the azide ion.

Sodium azide (NaN₃) is the most common and effective reagent for this transformation. It is an ionic solid that readily dissolves in polar aprotic solvents to provide a high concentration of the azide nucleophile. The azide ion is a particularly effective nucleophile for SN2 reactions because it is relatively small and highly reactive, allowing it to efficiently displace halides from primary alkyl chains with minimal steric hindrance and few competing elimination side reactions. The reaction's high regioselectivity is a direct consequence of the precursor's structure, making the use of more complex directing groups unnecessary for this specific transformation.

In synthetic routes starting from precursors like 6-bromohexan-1-amine, the primary amine functionality is already present in the molecule. The main considerations in this final stage are the deprotection of the amine (if a protecting group was used during azidation) and the subsequent formation of the hydrochloride salt.

Once the azidation reaction is complete and the product, 6-azidohexan-1-amine (B1280733), is purified, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction. The basic primary amine group (-NH₂) reacts with hydrochloric acid (HCl). The lone pair of electrons on

Novel and Green Synthetic Approaches

Flow Chemistry Applications in Synthesis

The use of flow chemistry represents a significant advancement in the synthesis of organic azides, offering a safer and more efficient alternative to traditional batch methods. cam.ac.ukorganic-chemistry.org This approach is particularly advantageous for handling potentially energetic compounds like organic azides by minimizing the volume of hazardous intermediates at any given time. digitellinc.com

Continuous-flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. durham.ac.uk In the context of synthesizing azide-containing compounds, flow reactors can be designed to generate the azide species in situ and immediately use it in a subsequent reaction, a "telescoped" process that avoids the isolation of the potentially unstable azide intermediate. digitellinc.com

Several strategies have been developed for azide synthesis in flow, including the use of monolithic azide reagents and packed-bed reactors with azide exchange resins. cam.ac.uk For instance, a flow system can be set up where a solution of a suitable precursor, like an alkyl bromide, is passed through a column containing an azide source, such as a polymer-supported azide resin, to afford the corresponding alkyl azide. cam.ac.ukdurham.ac.uk This product can then be directed into a second reactor for further transformation, such as a Staudinger reaction to form an iminophosphorane, which can then be used in an aza-Wittig reaction. durham.ac.ukrsc.org

The development of novel, stable diazo-transfer reagents, such as nonaflyl azide, further enhances the utility of flow chemistry for azide synthesis from primary amines. digitellinc.com These advancements pave the way for the potential future development of a fully automated, multi-step flow synthesis of 6-azidohexan-1-amine hydrochloride, aligning with the principles of green chemistry by improving safety and efficiency. cam.ac.ukmdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Azide Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of potentially explosive intermediates.Enhanced safety by using small volumes of hazardous materials in continuous flow. organic-chemistry.org
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. durham.ac.uk
Scalability Scaling up can be challenging and may increase risks.More straightforward and safer scalability. organic-chemistry.org
Efficiency May require isolation and purification of intermediates, leading to lower overall yield.Allows for "telescoped" reactions, improving overall efficiency and yield. digitellinc.com

Purity Assessment and Isolation Techniques on Research Scale

The isolation and purification of this compound are critical steps to ensure its suitability for subsequent applications. On a research scale, a combination of extraction and chromatographic techniques is typically employed.

Following the synthesis, a common workup procedure involves quenching the reaction and then performing a liquid-liquid extraction. For example, after a reaction in an organic solvent like dimethylformamide (DMF), the mixture can be diluted with a solvent such as dichloromethane (B109758) (DCM) and washed with an aqueous acid solution (e.g., 0.1 M HCl) to protonate the amine and facilitate the removal of basic impurities. rsc.org The organic layer containing the azido-amine product is then dried and concentrated.

For further purification, column chromatography is a standard and effective method. Silica (B1680970) gel is a common stationary phase for the purification of organic compounds. nih.gov The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is often used to elute the desired compound from the column. nih.gov

The purity of the final product is assessed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. rsc.org For instance, the protons adjacent to the azide and amine groups will have characteristic chemical shifts.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its elemental composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group, which exhibits a strong, characteristic absorption band around 2100 cm⁻¹.

The purity of commercially available 6-azidohexan-1-amine is often stated as being around 95%. broadpharm.comachemblock.com

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
¹H NMR Confirms the proton framework of the molecule. rsc.org
¹³C NMR Confirms the carbon skeleton of the molecule.
ESI-MS Determines the molecular weight and elemental composition. rsc.org
IR Spectroscopy Confirms the presence of functional groups, especially the azide group.

Reactivity and Mechanistic Investigations of 6 Azidohexan 1 Amine Hydrochloride

Amine Group Reactivity and Derivatization Strategies

The primary amine group of 6-azidohexan-1-amine (B1280733) hydrochloride is a versatile nucleophile, enabling a wide array of derivatization strategies while preserving the azide (B81097) moiety for subsequent orthogonal reactions. broadpharm.com

Amide Bond Formation with Carboxylic Acids and Activated Esters (e.g., NHS esters)

One of the most common reactions involving the primary amine of 6-azidohexan-1-amine is the formation of a stable amide bond. broadpharm.com This can be achieved by reacting it with a carboxylic acid or a more reactive carboxylic acid derivative, such as an activated ester.

Direct reaction with a carboxylic acid typically requires a coupling agent to facilitate the dehydration process. The basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium-carboxylate salt. libretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.net The process involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine. libretexts.org

A more direct and often more efficient method involves the use of activated esters, particularly N-Hydroxysuccinimide (NHS) esters. The NHS ester is highly reactive towards primary amines, proceeding readily at neutral to slightly basic pH (pH 7-9) in a variety of solvents, including aqueous media for water-soluble sulfo-NHS esters. broadpharm.com The reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. This is a widely used strategy for labeling proteins and other biomolecules. broadpharm.com

Table 1: Amide Bond Formation Reactions
ReactantReagents/ConditionsProductKey Features
Carboxylic Acid (R-COOH)EDC/HOBt or DCC, Organic Solvent (e.g., DMF, DCM), Room TemperatureR-CO-NH-(CH₂)₆-N₃Forms stable amide bond; requires coupling agent. researchgate.net
NHS Ester (R-CO-O-NHS)Aprotic organic solvent or aqueous buffer (pH 7-9), Room TemperatureR-CO-NH-(CH₂)₆-N₃High efficiency and specificity for primary amines; no catalyst needed. broadpharm.com

Schiff Base Formation and Imine Chemistry (General amine reactivity)

The primary amine of 6-azidohexan-1-amine can react with carbonyl compounds (aldehydes or ketones) to form an imine, also known as a Schiff base. wjpsonline.comekb.eg This condensation reaction is typically reversible and catalyzed by either acid or base. wjpsonline.com

The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.com This intermediate is then dehydrated (loses a molecule of water) to yield the final imine product, which contains a carbon-nitrogen double bond (C=N). dergipark.org.tr The dehydration step is often the rate-determining step and is facilitated by acid catalysis. wjpsonline.com However, the pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. wjpsonline.com Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic aldehydes or ketones. wjpsonline.comresearchgate.net The azide group remains stable under these conditions, allowing for the synthesis of bifunctional imines. nih.gov

Urea (B33335) and Thiourea (B124793) Linkage Formation (General amine reactivity)

The nucleophilic amine of 6-azidohexan-1-amine can be readily converted into urea or thiourea derivatives.

Urea Formation: Ureas are typically synthesized by reacting an amine with an isocyanate (R-N=C=O). nih.gov This reaction is generally rapid and high-yielding. Isocyanates can be generated in situ from various precursors, such as from Boc-protected amines or via the Curtius or Lossen rearrangement of acyl azides or hydroxamic acids, respectively. organic-chemistry.orgnih.gov A variety of methods exist for synthesizing both symmetrical and unsymmetrical ureas from primary amines. organic-chemistry.org For instance, reacting 6-azidohexan-1-amine with an appropriate isocyanate would yield an N,N'-disubstituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) followed by another amine provides a pathway to unsymmetrical ureas. nih.gov

Thiourea Formation: The formation of thioureas from primary amines is also a well-established transformation. Common methods include:

Reaction with an isothiocyanate (R-N=C=S). iwu.edu

A multicomponent reaction with carbon disulfide (CS₂) and an oxidant. researchgate.net

Reaction of amines with carbon disulfide, often promoted by a coupling agent or base. organic-chemistry.orgresearchgate.net

These methods provide access to a range of thiourea-linked structures where the azide group of 6-azidohexan-1-amine is retained for further functionalization.

Table 2: Urea and Thiourea Formation Reactions
LinkageCommon ReagentsGeneral ConditionsProduct Type
UreaIsocyanate (R-NCO)Organic solvent, often at room temperature. nih.govN-Alkyl-N'-(6-azidohexyl)urea
UreaCarbonyldiimidazole (CDI) then R-NH₂One-pot, two-step procedure. nih.govUnsymmetrical Urea
ThioureaIsothiocyanate (R-NCS)Organic solvent, often at room temperature. iwu.eduN-Alkyl-N'-(6-azidohexyl)thiourea
ThioureaCarbon Disulfide (CS₂)Requires base, coupling agent, or oxidant. researchgate.netorganic-chemistry.orgSymmetrical or Unsymmetrical Thiourea

Alkylation and Acylation Reactions (General amine reactivity)

As a primary amine, 6-azidohexan-1-amine can undergo standard alkylation and acylation reactions.

Acylation: This reaction, which leads to the formation of an amide bond, is discussed in detail in section 3.2.1. It involves reacting the amine with an acylating agent such as an acyl chloride, anhydride, or an activated ester. The reaction is typically robust and high-yielding.

Alkylation: The amine can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) via nucleophilic substitution. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), offers a more controlled method for producing mono-alkylated secondary amines. broadpharm.com These reactions provide a pathway to modify the amine end of the molecule while preserving the azide for subsequent conjugation steps.

Chemo- and Regioselectivity in Dual-Functional Reactions

The presence of two distinct reactive moieties in 6-azidohexan-1-amine hydrochloride necessitates a careful selection of reaction conditions to achieve chemo- and regioselectivity. The amine group typically participates in nucleophilic additions and substitutions, such as acylation with carboxylic acids or reductive amination with aldehydes and ketones. In contrast, the azide group is primarily involved in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone "click chemistry" reactions. rsc.orglenus.ienih.gov

The orthogonality of these reactions allows for the selective functionalization of either the amine or the azide group. For instance, the amine can be selectively acylated in the presence of an azide by using standard peptide coupling reagents. Conversely, the azide can undergo a highly specific cycloaddition with an alkyne without affecting the amine group, particularly in CuAAC reactions which are generally inert towards amines. rsc.org

In instances where reaction conditions could potentially lead to a mixture of products, the inherent reactivity of each functional group and the nature of the electrophile play a significant role. For example, in a reaction with a molecule containing both an alkyne and an activated ester, the azide would preferentially react with the alkyne via click chemistry, while the amine would react with the activated ester. The relative rates of these competing reactions would determine the major product.

The table below summarizes the expected chemo- and regioselectivity of this compound in various dual-functional reactions based on the known reactivity of its constituent functional groups.

ReagentReactive Moiety on ReagentExpected Reaction with this compoundSelectivity
Carboxylic Acid (+ coupling agent)Carboxyl groupAmidation of the primary amineHigh Chemoselectivity for the amine
Aldehyde/Ketone (+ reducing agent)Carbonyl groupReductive amination of the primary amineHigh Chemoselectivity for the amine
Terminal Alkyne (+ Cu(I) catalyst)Alkyne1,3-Dipolar cycloaddition with the azide (CuAAC)High Chemo- and Regioselectivity (1,4-isomer) nih.gov
Strained CyclooctyneStrained AlkyneStrain-promoted azide-alkyne cycloaddition (SPAAC)High Chemoselectivity for the azide nih.gov
IsothiocyanateIsothiocyanate groupThiourea formation with the primary amineHigh Chemoselectivity for the amine

This table presents expected outcomes based on the established reactivity of amine and azide functional groups.

Research on other bifunctional linkers has demonstrated that the choice of catalyst and reaction conditions is paramount in directing the outcome of the reaction. For example, nickel-catalyzed azide-alkyne cycloadditions have been shown to provide excellent regio- and chemoselectivity, offering an alternative to the more common copper catalysts. rsc.org

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the reactivity and conformational behavior of molecules like this compound. While specific computational studies on this exact molecule are not widely published, the principles from studies on similar bifunctional molecules and azapeptides can be applied to understand its behavior. mdpi.comtib.eu

Density Functional Theory (DFT) calculations can provide valuable insights into the reaction pathways of this compound. By modeling the reactants, transition states, and products, DFT can be used to calculate the activation energies and reaction enthalpies for the competing reactions of the amine and azide functionalities. This allows for a theoretical prediction of the chemo- and regioselectivity under different reaction conditions.

For instance, a DFT study could compare the activation barriers for the reaction of the amine group with an electrophile (e.g., a carboxylic acid) versus the reaction of the azide group with an alkyne. Such a study would help in understanding the kinetic and thermodynamic factors that govern the selectivity of the reactions.

The following table illustrates the type of data that a comparative DFT study on the reactivity of this compound with a bifunctional reagent (containing both a carboxylic acid and an alkyne) might generate.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)Product Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Amine + Carboxylic Acid0+2525-10-10
Azide + Alkyne (CuAAC)0+1515-30-30

This is a hypothetical data table to illustrate the potential output of a DFT study. The values are not based on actual experimental or computational data for this compound.

These calculations can also elucidate the mechanism of the reactions, for example, by detailing the structure of the transition state in the 1,3-dipolar cycloaddition of the azide group. rsc.org Recent advancements have also explored the use of graph neural networks to predict DFT-level descriptors for molecules like alkyl amines and carboxylic acids, which could be extended to bifunctional molecules to accelerate the prediction of their reactivity. chemrxiv.org

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of this compound in different environments (e.g., in solution). The six-carbon chain allows for a significant degree of conformational freedom, which can influence the accessibility of the terminal amine and azide groups and, consequently, their reactivity.

MD simulations can provide a detailed picture of the conformational landscape of the molecule, identifying the most populated conformers and the dynamics of their interconversion. This information is crucial for understanding how the molecule might orient itself when approaching a binding partner or a surface. For example, simulations could reveal whether the molecule tends to adopt an extended conformation, exposing both functional groups, or a more compact, folded conformation where one or both groups might be partially shielded.

The table below summarizes key conformational parameters that could be extracted from an MD simulation of this compound.

ParameterDescriptionPotential Insights
End-to-End DistanceThe distance between the nitrogen atom of the amine and the terminal nitrogen atom of the azide.Provides a measure of the overall extension or compactness of the molecule.
Radius of GyrationA measure of the overall size and shape of the molecule.Indicates the degree of folding of the alkyl chain.
Solvent Accessible Surface Area (SASA)The surface area of the amine and azide groups that is accessible to the solvent.Relates to the availability of the functional groups for reaction.
Dihedral Angle DistributionThe distribution of the dihedral angles along the carbon backbone.Reveals the preferred conformations of the alkyl chain.

This table illustrates the type of data that can be obtained from an MD simulation. The specific values would depend on the simulation conditions.

By simulating the molecule in the presence of other molecules or surfaces, MD can also provide insights into the initial steps of binding and reaction, complementing the static picture provided by DFT calculations.

Advanced Applications of 6 Azidohexan 1 Amine Hydrochloride in Chemical Biology Research

Bioconjugation and Biomolecular Labeling Methodologies

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. 6-Azidohexan-1-amine (B1280733) hydrochloride is extensively used in this field as a heterobifunctional crosslinker. The amine end can form stable amide bonds with carboxyl groups on target biomolecules, a reaction often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC hydrochloride. nih.govru.nl Once the linker is attached, the exposed azide (B81097) moiety is available for subsequent ligation with an alkyne-containing molecule through click chemistry, a reaction known for its high specificity and efficiency in complex biological environments. lumiprobe.com

The functionalization of proteins is a key application for 6-azidohexan-1-amine. The primary amine of the linker can be covalently attached to the side chains of acidic amino acids, such as aspartic acid and glutamic acid, or to the C-terminus of a protein. This reaction typically employs carbodiimide (B86325) chemistry. ru.nl Following this initial conjugation, the newly introduced azide group can be used to attach a variety of functional tags.

For example, in one study, 6-azidohexan-1-amine was reacted with 4-iodobenzoic acid to create an azide-functionalized probe for proximity-dependent protein labeling in living cells. ru.nl Another key area is in the creation of fluorescently labeled antibodies for imaging. uzh.ch A common strategy involves reducing the antibody's native disulfide bonds and then re-bridging them with a linker that contains an alkyne handle. This alkyne-modified antibody can then be "clicked" with an azide-functionalized fluorescent dye. 6-azidohexan-1-amine is used to synthesize these azide-dyes, demonstrating its role in the modular construction of protein labeling reagents. uzh.ch This method allows for site-selective conjugation that preserves the antibody's function. uzh.ch

Research ApplicationTarget BiomoleculeChemistry InvolvedPurpose
Proximity-Dependent LabelingCellular ProteinsAmide coupling, Click ChemistryTo create probes for identifying protein-protein interactions. ru.nl
Fluorescent Antibody ImagingIgG1 AntibodiesDisulfide re-bridging, Click ChemistryTo attach fluorescent dyes site-selectively for Western blot and immunofluorescence. uzh.ch
Protein Labeling in LysatesAlkyne-modified proteinsCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)To attach reporter tags like dyes or biotin (B1667282) for detection and analysis. lumiprobe.com

6-Azidohexan-1-amine is also utilized in the modification of nucleic acids and the development of probes for studying their function. In the field of antisense technology, the compound has been used to create targeted delivery systems. nih.gov For instance, it was coupled to folic acid using DCC to synthesize an "azido-folic acid" probe. nih.gov This probe was then conjugated via a click reaction to a caged antisense oligonucleotide. This strategy enables the targeted delivery of the therapeutic nucleic acid to cells that overexpress folate receptors, a common feature of cancer cells. nih.gov

Furthermore, the linker is integral to the development of "covalent aptamers," which are nucleic acid-based molecules designed to bind and covalently modify specific protein targets. google.com The synthesis of 6-azidohexan-1-amine is a documented step in the preparation of reagents for creating these advanced aptamers, which can be used for protein detection or inhibiting protein function. google.compitt.edu Its incorporation provides the necessary azide handle for subsequent functionalization of the aptamer. The compound has also been synthesized as part of research programs developing inhibitors for microRNAs (miRNAs), such as miR-122. pitt.edu

The modification of polysaccharides and glycoconjugates is another area where 6-azidohexan-1-amine serves as a valuable tool. These biomacromolecules can be functionalized with clickable groups to enable the formation of new materials or for tracking purposes. In one study, xylan (B1165943), a major plant polysaccharide, was chemically modified to introduce carbamate (B1207046) groups bearing either azide or alkyne functionalities. researchgate.net 6-Azidohexan-1-amine was reacted with xylan phenylcarbonates to successfully introduce the azido (B1232118) moieties into the polymer backbone. researchgate.net These azide-functionalized xylans could then be cross-linked with bisazide linkers via a copper-catalyzed click reaction to form hydrogels, demonstrating a novel approach to creating biocompatible materials from cellulose (B213188) derivatives. researchgate.net This methodology highlights the linker's utility in converting natural polymers into functional materials suitable for biomedical applications.

The bioorthogonal nature of the azide-alkyne cycloaddition reaction allows for precise labeling in both extracellular and intracellular environments.

Extracellular Labeling: 6-Azidohexan-1-amine is a component in strategies designed to label the surface of living cells. The CuAAC reaction has been optimized for use on live mammalian cells, often by using copper-stabilizing ligands to minimize toxicity. nih.gov In a typical experiment, cells are first metabolically engineered to express azide groups on their surface glycans. Then, an alkyne-bearing probe (e.g., a fluorescent dye) is added to the cell culture along with the copper catalyst, leading to specific labeling of the cell surface. nih.gov Innovative approaches have even used the bacterium Shewanella oneidensis to perform extracellular electron transfer (EET), which reduces Cu(II) to the catalytic Cu(I) species, enabling cellular control over the extracellular labeling reaction on mammalian cells without affecting their viability. nih.gov

Intracellular Labeling: For intracellular targeting, the linker is often incorporated into a larger probe designed to cross the cell membrane. The synthesis of an azido-folic acid probe using 6-azidohexan-1-amine is a prime example. nih.gov This probe leverages the folate receptor-mediated endocytosis pathway to deliver conjugated cargo, such as caged antisense oligonucleotides, into the cell's interior. nih.gov Once inside, the cargo can be activated, for example by light, to exert its biological function. This demonstrates a sophisticated strategy for achieving targeted intracellular delivery and action.

Development of Bioorthogonal Probes and Reporters

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. confluore.com The azide group of 6-azidohexan-1-amine is a quintessential bioorthogonal handle. It is chemically inert to most biological functional groups but reacts rapidly and specifically with a partner group, typically an alkyne or a strained cyclooctyne. confluore.com This allows for the development of highly selective probes and reporters. 6-azidohexan-1-amine serves as a fundamental building block for creating these tools, providing a straightforward way to install an azide onto a molecule of interest.

6-Azidohexan-1-amine is frequently used to synthesize custom fluorescent probes for bio-imaging and detection assays. The synthesis strategy leverages the linker's dual functionality: the primary amine is reacted with a fluorophore or a targeting ligand that contains a reactive group like a carboxylic acid or an activated ester. This reaction forms a stable covalent bond and results in a new molecule that now bears a terminal azide group, ready for a subsequent click reaction.

For example, researchers have synthesized safirinium-based molecular probes, which are highly fluorescent, by functionalizing them with azide and alkyne groups for click chemistry labeling. researchgate.net The synthesis of these probes involves reacting the core fluorophore with linkers like 6-azidohexan-1-amine. researchgate.net These azide-functionalized dyes can then be used to label biomolecules that have been metabolically or genetically tagged with an alkyne. This two-step approach is modular and versatile, allowing researchers to easily link various fluorophores to different biological targets.

Fluorescent Dye FamilyUse in Bioorthogonal ChemistryTypical Excitation/Emission (nm)
Cyanine Dyes (Cy3, Cy5) Often prepared as azide or alkyne derivatives for clicking onto biomolecules. confluore.comCy3: ~550 / ~570; Cy5: ~650 / ~670
Fluorescein (FAM) FAM azide isomers are used to label alkyne-modified proteins and nucleic acids. confluore.com~495 / ~520
BODIPY BODIPY-azide can be clicked onto alkyne-tagged proteins for in-gel fluorescence analysis. ru.nlVaries with structure, e.g., ~493 / ~503
CalFluor Dyes CalFluor 488 azide is used in "turn-on" fluorescence assays where cycloaddition enhances fluorescence. nih.gov~490 / ~515

Affinity Tagging and Purification Strategies

Affinity tagging is a cornerstone technique for the purification and isolation of proteins from complex biological mixtures. The strategy involves genetically fusing a protein of interest with a peptide or protein "tag" that has a high affinity for a specific ligand immobilized on a solid support. 6-Azidohexan-1-amine hydrochloride serves as a critical linker to create these affinity systems.

One common strategy involves the use of the amine group of 6-azidohexan-1-amine to react with an activated resin, thereby functionalizing the solid support with azide groups. A biomolecule of interest, which has been metabolically or synthetically modified to contain an alkyne group, can then be covalently captured onto the azide-functionalized support via a click chemistry reaction. This creates a highly specific and stable linkage for affinity purification.

Alternatively, the linker can be first attached to a small molecule or peptide that acts as the affinity ligand. The amine group of the linker can be coupled to the ligand's carboxylic acid group. The resulting azide-functionalized ligand can then be "clicked" onto a purification resin that has been pre-functionalized with alkyne groups. This modular approach allows for the development of custom affinity media for a wide array of target proteins. The high selectivity and efficiency of the click reaction ensure that the ligand is attached in a controlled manner, which is crucial for maintaining its binding activity. researchgate.net

Imaging Agent Conjugation (Focus on chemical methodology)

Molecular imaging is a powerful tool for visualizing biological processes in vitro and in vivo. The development of targeted imaging agents, which consist of a targeting moiety (e.g., a peptide or antibody) linked to an imaging probe (e.g., a fluorescent dye, or a metal chelate for MRI or PET), is a key area of research. This compound is an ideal linker for constructing these conjugates.

The chemical methodology leverages the linker's orthogonal reactive groups. Typically, the primary amine of this compound is first coupled to a targeting biomolecule, for instance, by forming a stable amide bond with an available carboxyl group on the biomolecule. This reaction leaves the azide group intact and available for subsequent modification.

The imaging agent itself is prepared with a complementary alkyne functionality. The azide-modified biomolecule is then reacted with the alkyne-functionalized imaging agent in a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. interchim.frresearchgate.net This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, which helps to preserve the biological activity of the targeting molecule. researchgate.netnih.gov The result is a stable triazole linkage that covalently connects the imaging agent to the biomolecule. nih.gov This method has been successfully used to attach various imaging probes, including DOTA chelates for radiometals and fluorescent dyes, to targeting vectors like peptides. researchgate.net

Reaction Step Description Chemical Groups Involved Key Advantage
Step 1: Biomolecule Functionalization The primary amine of this compound is covalently attached to the targeting biomolecule.Amine (linker) + Carboxylic Acid (biomolecule)Forms a stable amide bond, introducing an azide handle.
Step 2: Click Conjugation The azide-functionalized biomolecule is reacted with an alkyne-modified imaging agent.Azide (from linker) + Terminal Alkyne (imaging agent)High efficiency and selectivity under mild conditions (CuAAC). interchim.frresearchgate.net

Immobilization of Biomolecules onto Solid Supports

The immobilization of biomolecules such as proteins, enzymes, and antibodies onto solid supports is fundamental for the development of various biotechnological tools, including biosensors, biocatalytic reactors, and affinity chromatography media. researchgate.netnih.gov Immobilization enhances the stability, reusability, and ease of separation of the biomolecule from the reaction medium. mdpi.comrsc.org this compound provides a robust and versatile chemical linker for covalently attaching these biomolecules to a variety of surfaces.

Surface Functionalization for Biosensor Development

Biosensors rely on the specific interaction between a biological recognition element (e.g., an antibody or enzyme) and a target analyte, which is then converted into a measurable signal. The performance of a biosensor is critically dependent on the method used to immobilize the biorecognition element onto the sensor surface. nih.gov

This compound is used in a two-step process for surface functionalization. First, a solid surface, such as gold, silica (B1680970), or graphene, is modified to present a reactive group that can couple with the amine of the linker. For instance, a gold surface can be functionalized with a self-assembled monolayer (SAM) of thiols containing terminal carboxylic acid groups. The amine of this compound can then be coupled to these carboxyl groups using carbodiimide chemistry (e.g., EDC/NHS), resulting in a surface densely coated with azide groups. mdpi.com

In the second step, a biorecognition molecule that has been engineered to contain an alkyne group is immobilized onto the azide-functionalized surface via a click reaction. nih.gov This approach offers several advantages:

High Specificity: The bioorthogonal nature of the click reaction prevents non-specific binding and ensures that the biomolecule is attached only at the desired location. interchim.fr

Controlled Orientation: Site-specific introduction of the alkyne group onto the biomolecule allows for its controlled orientation on the surface, which can be crucial for maintaining its biological activity.

Stability: The covalent triazole linkage formed is highly stable, leading to a robust and reusable biosensor surface. nih.gov

Enzyme Immobilization and Biocatalysis Applications

The use of enzymes as catalysts in industrial processes (biocatalysis) offers significant advantages in terms of specificity and sustainability. However, free enzymes can be unstable and difficult to recover and reuse. mdpi.com Immobilizing enzymes on solid supports overcomes these limitations. rsc.orgnih.gov

This compound can be used to covalently attach enzymes to various carrier materials like silica beads, magnetic nanoparticles, or polymeric resins. nih.govmdpi.com A typical strategy involves:

Support Functionalization: The solid support is first functionalized with groups that can react with the linker. For example, epoxy-activated resins can react with the amine group of this compound to yield a support decorated with azide moieties.

Enzyme Modification: The enzyme to be immobilized is chemically or genetically modified to introduce an alkyne group at a specific site that does not interfere with its active site.

Immobilization via Click Chemistry: The alkyne-modified enzyme is then "clicked" onto the azide-functionalized support.

This method provides a stable and oriented attachment of the enzyme, which often leads to enhanced thermal and operational stability compared to random immobilization methods. mdpi.com Immobilized enzymes can be easily separated from the reaction mixture, enabling continuous processing and multiple reuse cycles, which is economically advantageous for industrial applications. almacgroup.com For example, lipases immobilized using such techniques have been effectively used in organic solvents for transacylation reactions. nih.gov

Enzyme Example Support Material Immobilization Chemistry Key Benefit
LipaseSilica BeadsAmine-azide linker followed by Click ChemistryEnhanced stability and reusability in organic solvents. nih.gov
Amine OxidaseMagnetic MicroparticlesCovalent attachment to amine-functionalized supportImproved thermostability and recyclability for aldehyde synthesis. mdpi.com
Glucose OxidaseMicroelectrodesChemical crosslinking with agents like glutaraldehydeCreation of a stable enzyme gel for biosensor applications. researchgate.net

Analytical Methodologies for 6 Azidohexan 1 Amine Hydrochloride and Its Conjugates Beyond Basic Identification

Advanced Spectroscopic Techniques for Structural Elucidation of Conjugates

Spectroscopic methods are indispensable for confirming the formation of the triazole ring, which is the hallmark of the azide-alkyne cycloaddition reaction, and for fully characterizing the structure of the newly formed conjugate.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of bioconjugates. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the product. nih.gov This precision is critical for confirming that the conjugation reaction has occurred as expected, by verifying that the mass of the product corresponds to the sum of the masses of the reactants.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap. For instance, in the analysis of polymers formed via azide-alkyne cycloaddition, MALDI-TOF-MS is used to characterize the resulting oligomers and polymers, confirming the 1:1 depletion of azide (B81097) and alkyne groups. usm.edu Similarly, LC-MS/MS workflows, which couple liquid chromatography with tandem mass spectrometry, are used to identify alkyne-containing natural products after their derivatization with an azide-containing reagent. researchgate.netnih.govresearchgate.net The high resolving power of instruments like the Q-Exactive mass spectrometer can differentiate between the target conjugate and isobaric interferences, which is crucial for complex biological samples. nih.gov

A key application of HRMS is in tandem mass spectrometry (MS/MS), where the confirmed conjugate ion is fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural elucidation. For example, in conjugates formed from 6-azidohexan-1-amine (B1280733), fragmentation can confirm the presence of the hexylamine (B90201) linker and the newly formed triazole ring, as well as the structure of the conjugated partner.

Table 1: Application of HRMS in Conjugate Analysis

Analytical GoalHRMS TechniqueFindingCitation
Confirm Conjugation ESI-HRMSProvides exact mass of the conjugate, confirming the addition of the 6-azidohexan-1-amine moiety. Mass accuracy is typically < 5 ppm. nih.gov
Structure Verification HRMS/MSFragmentation patterns confirm the integrity of the linker and the structure of the conjugated molecule. researchgate.netnih.gov
Polymer Analysis MALDI-TOF-MSCharacterizes polymer chains and confirms the successful and controlled incorporation of azide-functionalized monomers. usm.edu
Mixture Analysis LC-HRMSSeparates and identifies conjugates from unreacted starting materials and reaction byproducts in complex mixtures. researchgate.netnih.govresearchgate.net

While 1D NMR provides initial structural information, two-dimensional (2D) NMR spectroscopy is often essential for the complete and unambiguous structural assignment of complex conjugates derived from 6-azidohexan-1-amine. springernature.com These techniques reveal through-bond and through-space correlations between nuclei (typically ¹H and ¹³C), which are critical for piecing together the molecular structure. nih.gov

Common 2D NMR experiments used in conjugate analysis include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the conjugate, such as the hexyl chain of the linker.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for confirming the connectivity across the newly formed triazole ring, linking the hexyl chain to the conjugated molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which helps to determine the three-dimensional conformation of the conjugate in solution.

For example, after a click reaction, the appearance of a new signal in the ¹H NMR spectrum around 7.5-8.5 ppm is characteristic of the triazole proton. HMBC correlations from this proton to carbons on both the linker and the conjugated partner provide definitive proof of the 1,4-disubstituted triazole linkage. usm.edu

Table 2: Key 2D NMR Correlations for a Hypothetical Conjugate

2D NMR ExperimentCorrelation ObservedStructural Information GainedCitation
COSY Correlations along the -CH₂- chain of the hexylamine linker.Confirms the integrity of the six-carbon linker. researchgate.net
HSQC Correlation between the triazole proton (~7.8 ppm) and the triazole carbon (~125 ppm).Assigns the ¹³C chemical shift of the triazole ring carbon. nih.gov
HMBC Correlation from the triazole proton to the methylene (B1212753) carbon adjacent to the triazole on the linker side.Confirms the C-N bond formation between the linker and the triazole ring. usm.edu
HMBC Correlation from the triazole proton to a carbon on the conjugated partner molecule.Confirms the C-C bond formation between the alkyne-partner and the triazole ring. usm.edu

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, offers a straightforward and rapid method for monitoring the progress of the conjugation reaction. nih.gov The key diagnostic feature is the azide functional group (-N₃), which has a strong, sharp, and highly characteristic antisymmetric stretching vibration.

This azide peak typically appears in a relatively uncluttered region of the infrared spectrum, around 2100 cm⁻¹. researchgate.netnih.gov The reaction between 6-azidohexan-1-amine and an alkyne-containing molecule can be monitored by observing the disappearance of this azide absorption band. researchgate.net Concurrently, the disappearance of the terminal alkyne C≡C stretch (around 2100-2140 cm⁻¹, often weak) and the ≡C-H stretch (around 3300 cm⁻¹) can also be monitored. aip.orgresearchgate.net

The successful formation of the triazole ring does not typically result in a new, easily identifiable, strong band, but its formation is confirmed by the complete loss of the reactant signals. This makes FTIR an excellent tool for reaction monitoring and for confirming the completion of the reaction before proceeding with purification and more detailed structural analysis.

Table 3: Characteristic FTIR Frequencies for Reaction Monitoring

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observation During ReactionCitation
Azide (-N₃) Antisymmetric Stretch~2100Disappears researchgate.netnih.gov
Terminal Alkyne (C≡C) Stretch~2100 - 2140Disappears aip.orgresearchgate.net
Terminal Alkyne (≡C-H) Stretch~3300Disappears aip.org

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of a conjugation reaction, isolating the desired product from unreacted starting materials and byproducts, and assessing the final purity of the conjugate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used chromatographic techniques for the analysis and purification of conjugates derived from 6-azidohexan-1-amine. These methods separate molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). The starting materials, 6-azidohexan-1-amine and the alkyne partner, will have distinct retention times. As the reaction proceeds, a new peak corresponding to the more hydrophobic conjugate will appear. By monitoring the decrease in the reactant peaks and the increase in the product peak, the reaction conversion can be accurately quantified. UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity, which is beneficial for detecting low-level impurities. waters.comacs.org

For purification, preparative HPLC is used. This involves using a larger column and injecting a larger quantity of the crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure conjugate (as determined by analytical HPLC or other methods) are combined. interchim.fr

When 6-azidohexan-1-amine hydrochloride is conjugated to a polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analysis. lcms.cz GPC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz Larger molecules cannot enter the pores of the chromatography packing material as deeply as smaller molecules, and thus they travel a shorter path and elute from the column first. lcms.cz

GPC is invaluable for confirming the successful conjugation of the small amine linker to a large polymer. The resulting polymer conjugate will have a larger molecular weight and hydrodynamic volume than the starting polymer. This is observed in the GPC chromatogram as a shift in the elution peak to an earlier retention time (corresponding to a higher apparent molecular weight). researchgate.netresearchgate.net

This technique is crucial for:

Confirming Conjugation: A clear shift to higher molecular weight demonstrates that the polymer has been successfully modified. researchgate.net

Assessing Purity: The presence of a peak corresponding to the unmodified starting polymer indicates an incomplete reaction. The relative areas of the conjugated and unconjugated polymer peaks can be used to estimate the efficiency of the conjugation.

Determining Molecular Weight Distribution: GPC provides information on the average molecular weight (Mn, Mw) and the polydispersity (Đ) of the polymer conjugate, which are critical parameters for its application. lcms.cznih.gov

For cationic polymers, which can arise from the amine group in the linker, special considerations are needed in GPC method development. Interactions between the cationic polymer and the stationary phase can lead to inaccurate results. These interactions are often suppressed by using a mobile phase with a high salt concentration or an adjusted pH to screen the charges. nih.gov

Quantitative Analysis of Functionalization Efficiency

The successful conjugation of this compound to a substrate or molecule is paramount for its intended application. Therefore, robust analytical methodologies are required to quantify the efficiency of this functionalization. This involves determining the density of the reactive amine and azide groups on the modified material.

Titration is a classic quantitative chemical analysis method used to determine the concentration of a specific substance (analyte). wikipedia.org In the context of materials functionalized with this compound, titration methods can be employed to quantify the number of accessible primary amine groups on a surface. These methods are valued for their selectivity towards surface-accessible groups. rsc.org

Acid-base titration is a common approach. This technique involves titrating the basic amine groups on the functionalized surface with a standard solution of an acid. The equivalence point, where the moles of acid equal the moles of amine, can be determined using a pH indicator or by monitoring the pH change with a pH meter. The concentration of amine groups can then be calculated from the volume and concentration of the titrant used. wikipedia.org For instance, the Kjeldahl method, a type of acid-base titration, is used to measure nitrogen content, which can be correlated to the amine concentration. wikipedia.org

Conductometric titration is another suitable method. It relies on the change in electrical conductivity of the solution during the titration. When a solution containing the aminated material is titrated with an acid, the conductivity changes as the highly mobile hydronium ions are consumed by the less mobile protonated amine groups. A distinct break in the conductivity curve indicates the endpoint. However, this method can be complicated by the presence of other ionic species. researchgate.net

The following table provides an overview of titration methods applicable for amine quantification:

Table 1: Titration Methods for Amine Quantification
Titration Method Principle Titrant Example Endpoint Detection Application Notes
Acid-Base Titration Neutralization reaction between the basic amine groups and an acid. wikipedia.org Hydrochloric Acid (HCl) Colorimetric indicator (e.g., phenolphthalein) or potentiometric (pH meter). wikipedia.org Widely used due to its simplicity. The choice of indicator is crucial for accuracy.
Conductometric Titration Change in electrical conductivity of the solution as the titrant reacts with the analyte. researchgate.net Hydrochloric Acid (HCl) A sharp change in the slope of the conductivity versus titrant volume plot. Can be more accurate than potentiometric titration in dilute solutions but is sensitive to the presence of other electrolytes. researchgate.net

| Back Titration | An excess of a standard acid is added to the aminated material. The unreacted acid is then titrated with a standard base. wikipedia.org | Excess HCl, followed by titration with Sodium Hydroxide (NaOH) | Standard acid-base indicators or potentiometry. wikipedia.org | Useful when the direct titration endpoint is difficult to observe or when the reaction is slow. |

While titration methods are valuable, other techniques such as colorimetric assays using reagents like ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) are also frequently employed for their convenience and sensitivity in quantifying surface amine groups. rsc.orgrsc.orgnih.gov These assays often provide an assessment of reagent-accessible amines, which can be a more relevant measure for subsequent bioconjugation applications. rsc.org For example, the ninhydrin assay results in the formation of a colored product, Ruhemann's purple, which can be quantified spectrophotometrically. nih.govresearchgate.net Studies have shown that amine content measured by the ninhydrin assay can be lower than the total amine content determined by other methods like quantitative NMR, reflecting the measurement of only the accessible amines. acs.organdreas-brinkmann.net

The azide group of this compound is a key functional handle for "click chemistry" reactions. Therefore, quantifying the number of azide groups on a functionalized surface or biomolecule is crucial for controlling subsequent conjugation steps. nih.govrsc.org Several methods have been developed for this purpose.

One prominent strategy involves the use of "clickable" fluorescent probes. nih.govrsc.org In this approach, a molecule containing an alkyne group and a fluorophore is reacted with the azide-functionalized material via a Huisgen 1,3-dipolar cycloaddition (a "click" reaction). The amount of azide can be quantified by either measuring the fluorescence of the material after conjugation or by quantifying the remaining fluorescent probe in the solution after the reaction. researchgate.net A variation of this method uses a cleavable linker between the alkyne and the fluorophore. After the click reaction, the fluorophore is cleaved and released into the solution, where its concentration can be easily measured with a standard fluorometer, providing a direct measure of the surface-bound azides. nih.govrsc.org

The Staudinger reaction offers another route for azide quantification. This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) or tributylphosphine, which reduces the azide to an amine and produces a phosphine oxide. researchgate.net The quantification can be achieved by measuring the consumption of the phosphine reagent or the formation of the amine product.

Spectroscopic techniques can also be employed. Infrared (IR) spectroscopy can detect the characteristic vibrational band of the azide group around 2100 cm⁻¹. researchgate.net While often used for qualitative confirmation, quantitative analysis can be performed by using an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, for instance, by reacting the azide with a reagent that introduces a specific NMR-active nucleus, allowing for quantification.

The following table summarizes various techniques for azide quantification:

Table 2: Azide Quantification Techniques
Technique Principle Detection Method Key Features
Click Chemistry with Fluorescent Probes Huisgen 1,3-dipolar cycloaddition between the azide and a fluorescent alkyne. nih.govchemrxiv.org Fluorescence spectroscopy. nih.govresearchgate.net Highly specific and sensitive. Can be adapted for different platforms. Quenching effects can be a concern. researchgate.net
Staudinger Reaction Reduction of the azide to an amine using a phosphine. researchgate.net Measurement of reactant consumption or product formation (e.g., by chromatography or NMR). A classic and reliable method. May require separation steps for quantification.
Infrared (IR) Spectroscopy Detection of the characteristic azide stretching vibration. researchgate.net Absorbance measurement at ~2100 cm⁻¹. Provides a direct, non-destructive measurement. Often requires an internal standard for accurate quantification. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Analysis of the elemental composition of the surface. Detection of the nitrogen 1s signal characteristic of the azide group. Provides information on the atomic composition of the near-surface region (~10 nm). rsc.org
Headspace Gas Chromatography (HS-GC) Conversion of azide to volatile hydrazoic acid, which is then analyzed. nih.gov Flame Ionization Detector (FID). nih.gov A sensitive method developed for determining azide concentration in biological samples, with a reported limit of quantification of 0.65 µg/mL. nih.gov

| Derivatization followed by HPLC | Chemical derivatization of the azide to form a UV-active compound. chromatographyonline.com | High-Performance Liquid Chromatography (HPLC) with UV detection. | A practical method for assaying low levels of azide, for example, using pentafluorobenzyl bromide as the derivatizing agent. chromatographyonline.com |

Future Directions and Emerging Research Avenues for 6 Azidohexan 1 Amine Hydrochloride

Rational Design of Next-Generation Linkers Based on 6-Azidohexan-1-amine (B1280733) Hydrochloride Scaffolds

The design of chemical linkers is a critical aspect of developing targeted therapies and molecular probes. The 6-azidohexan-1-amine hydrochloride structure serves as an excellent starting point, or scaffold, for creating next-generation linkers with tailored properties. The six-carbon aliphatic chain provides a defined spatial separation between the two terminal functional groups, a parameter that is crucial in applications such as Proteolysis Targeting Chimeras (PROTACs). nih.gov In a PROTAC, the linker connects a molecule that binds to a target protein with another that recruits an E3 ubiquitin ligase, and the linker's length and flexibility are paramount for the formation of a stable and effective ternary complex. nih.gov

Rational design strategies for new linkers based on this scaffold involve several key modifications:

Length Adjustment: The hexyl chain can be systematically shortened or lengthened to optimize the distance between conjugated molecules, which can significantly impact the efficacy of the resulting construct.

Flexibility Modification: While the alkyl chain is inherently flexible, incorporating rigid elements like cycloalkane or aromatic rings into the backbone can constrain the conformational freedom of the linker. nih.gov This can lead to more stable and predictable orientations of the attached molecules.

Introducing Functionality: The simple carbon chain can be modified to include other functional groups, such as ethers or amides, to modulate the linker's polarity, solubility, and potential for hydrogen bonding. nih.gov

These design principles allow for the creation of a diverse library of linkers derived from the basic 6-azidohexan-1-amine scaffold, each optimized for a specific application.

Applications in Stimuli-Responsive Materials and Systems (e.g., pH/temperature sensors)

Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers. The primary amine group of this compound makes it an ideal building block for creating pH-responsive materials. mdpi.com

The amine group (–NH₂) is basic and can be protonated to form an ammonium (B1175870) cation (–NH₃⁺) under acidic conditions. When 6-azidohexan-1-amine is incorporated into a larger polymer network, such as a hydrogel, this change in charge can have dramatic macroscopic effects. For example, in a cross-linked hydrogel, the electrostatic repulsion between adjacent protonated amine groups can cause the material to swell, leading to the release of an encapsulated payload. This principle is being explored for targeted drug delivery to acidic environments, such as tumors or specific intracellular compartments.

While the native molecule is not inherently thermoresponsive, it can be integrated into polymers that do exhibit temperature-dependent behavior. For instance, it could be grafted onto a polymer backbone like poly(N-isopropylacrylamide) (PNIPAM), which has a lower critical solution temperature (LCST) near physiological temperature. The azido (B1232118) functionality provides a convenient handle for this type of conjugation via click chemistry.

Integration into Advanced Drug Delivery System Methodologies (Focus on design, not clinical outcomes)

The design of advanced drug delivery systems often relies on the precise assembly of multiple components, including a therapeutic agent, a targeting ligand, and a carrier vehicle. This compound is a powerful tool in this context due to its bifunctional nature, which allows for a modular and efficient approach to system design.

The amine group can be readily coupled to a drug molecule that contains a carboxylic acid, forming a stable amide bond. This leaves the azide (B81097) group available for a subsequent "click" reaction, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This highly efficient and specific reaction allows the drug-linker conjugate to be attached to a wide variety of carrier systems, such as:

Nanoparticles: Polymeric or lipid-based nanoparticles can be functionalized with alkyne groups, allowing for the dense and stable attachment of the drug-linker conjugate to their surface.

Polymersomes: The linker can be used to attach drugs to the surface of these self-assembled vesicular structures.

Dendrimers: The azide group can be reacted with alkyne-functionalized dendrimers to create highly branched, drug-loaded macromolecules.

This modular approach simplifies the synthesis and purification of complex drug delivery systems and allows for a high degree of control over the final architecture and drug loading.

Role in Advanced Diagnostics and Imaging Technologies (Focus on chemical development, not clinical use)

The chemical properties of this compound make it a valuable component in the development of novel agents for medical imaging and diagnostics. nih.gov The development of these agents is an iterative process of chemical modification to improve properties like binding affinity, specificity, and pharmacokinetic behavior. nih.gov

The core utility of this compound in this field again lies in its role as a heterobifunctional linker. The azide group is an ideal handle for attaching imaging moieties via click chemistry. This could include:

Fluorescent Dyes: An alkyne-modified fluorophore can be easily "clicked" onto the azide, creating a fluorescent probe.

Radiotracers: Chelating agents for radioactive isotopes (e.g., for PET or SPECT imaging) can be modified with an alkyne and attached to the linker.

Simultaneously, the amine group can be used to conjugate a targeting molecule, such as a peptide, antibody fragment, or small molecule, that recognizes a specific biological target associated with a disease state. nih.gov This allows for the chemical construction of targeted imaging agents where the linker serves to connect the "seeing" part (the imaging agent) with the "homing" part (the targeting ligand). This design strategy is central to developing next-generation probes for molecular imaging.

Computational Chemistry and Machine Learning for Predicting Reactivity and Applications

Modern chemical research is increasingly driven by computational methods that can predict molecular properties and guide experimental work. nih.gov For a molecule like this compound, computational chemistry and machine learning offer powerful tools to accelerate its development and application.

Computational Chemistry techniques, such as Density Functional Theory (DFT), can be used to:

Predict Reactivity: Calculate the electron density and electrostatic potential around the amine and azide groups to predict their reactivity in different chemical environments and optimize reaction conditions.

Analyze Conformation: Model the flexibility of the hexyl chain and predict the range of distances and orientations it can adopt. This is crucial for understanding its performance as a linker in complex systems like PROTACs. nih.gov

Machine Learning (ML) models can be trained on large datasets of chemical structures and their properties to:

Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties like solubility, lipophilicity, and cell permeability for novel linkers based on the 6-azidohexan-1-amine scaffold.

Screen for Applications: Use ML algorithms to screen virtual libraries of molecules incorporating this linker to identify candidates with high predicted activity for specific drug delivery or imaging applications.

Automate Design: Employ automated machine learning (AutoML) frameworks to systematically design and optimize linker architectures for desired properties, reducing the need for extensive trial-and-error synthesis. nih.gov

By integrating these computational approaches, researchers can more rationally design and efficiently develop new technologies based on the versatile this compound scaffold.

Research Findings Summary

SectionKey Research FocusImplication for this compound
7.1 Rational design of linkers for applications like PROTACs.The molecule's scaffold can be modified (length, rigidity) to optimize the performance of next-generation linkers. nih.govnih.gov
7.2 Development of stimuli-responsive "smart" materials.The amine group provides inherent pH-responsiveness, enabling its use in materials that change properties in acidic environments. mdpi.com
7.3 Modular design of advanced drug delivery systems.The orthogonal amine and azide groups allow for the stepwise, controlled construction of complex drug carrier systems.
7.4 Chemical development of targeted diagnostic and imaging agents.Serves as a key linker to connect imaging moieties (dyes, radiotracers) to biological targeting ligands. nih.govnih.gov
7.5 Use of computational chemistry and machine learning in chemical design.These methods can predict the reactivity and properties of the molecule, accelerating the design of new applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-azidohexan-1-amine hydrochloride, and how can its purity be validated?

  • Methodology : A two-step synthesis starting from 1,6-dibromohexane involves nucleophilic substitution with NaN₃ to introduce the azide group, followed by amine hydrochloride salt formation. Post-synthesis purification via column chromatography (polar solvents) is critical.
  • Characterization : Validate purity using NMR (¹H/¹³C for structural confirmation), FTIR (azide peak at ~2100 cm⁻¹), and HPLC (≥95% purity). Elemental analysis ensures correct Cl⁻ content .
  • Data : Typical yields range from 65–75% after purification .

Q. How is this compound applied in bioorthogonal chemistry?

  • Applications : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with DBCO or BCN derivatives. It is widely used for labeling biomolecules (e.g., antibodies, peptides) in ADC synthesis .
  • Protocol : React with DBCO-PEG₄-NHS ester (1:1 molar ratio) in PBS (pH 7.4) at 25°C for 2 hours. Monitor completion via TLC or MALDI-TOF .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at –20°C in airtight, light-protected containers. Avoid moisture to prevent hydrolysis of the azide group. Shelf life: 12–18 months under optimal conditions .
  • Handling : Use gloveboxes for sensitive reactions; wear nitrile gloves, goggles, and lab coats. Dispose of waste via certified biohazard protocols .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction yields for this compound in complex biological matrices?

  • Challenges : Competing thiols or amines in buffers may reduce Cu(I) catalyst efficiency.
  • Optimization :

  • Use ligand-accelerated catalysis (e.g., TBTA or BTTAA) to stabilize Cu(I).
  • Adjust pH to 7.5–8.5 and include sodium ascorbate (1–5 mM) to maintain reducing conditions.
  • Conduct kinetic studies (e.g., via UV-Vis monitoring at 290 nm for triazole formation) .
    • Data : Liganded systems improve yields from ~50% to >90% in serum-containing media .

Q. What strategies mitigate azide group instability during long-term bioconjugate storage?

  • Instability Factors : UV light, trace metals, and nucleophiles (e.g., cysteine residues) can degrade azides.
  • Solutions :

  • Add radical scavengers (e.g., BHT at 0.1% w/v).
  • Lyophilize conjugates with trehalose or sucrose (1:5 molar ratio) to prevent hydrolysis.
  • Store under argon in amber vials at –80°C for >2-year stability .

Q. How do researchers resolve conflicting data on the solubility of this compound in polar solvents?

  • Contradictions : Some studies report solubility in water (>50 mg/mL), while others note limited solubility in alcohols.
  • Analysis :

  • Solubility is pH-dependent. At neutral pH, the protonated amine enhances aqueous solubility. In ethanol, solubility decreases to ~20 mg/mL due to reduced polarity.
  • Pre-saturate solvents with NH₄Cl to suppress amine deprotonation in organic phases .

Q. What advanced analytical techniques are required to characterize this compound conjugates?

  • Techniques :

  • MALDI-TOF/MS : Confirms molecular weight shifts post-conjugation (e.g., +536 Da for DBCO-PEG₄ attachment).
  • SEC-MALS : Measures hydrodynamic radius and polydispersity of ADC constructs.
  • XPS : Validates surface functionalization in nanomaterials (N 1s peak at 400 eV for azides) .

Q. How can controlled-release systems using this compound be designed for drug delivery?

  • Design : Incorporate pH-labile linkers (e.g., hydrazone bonds) or enzymatically cleavable sequences (e.g., Val-Cit-PABC) between the azide and payload.
  • Testing :

  • In vitro : Use FRET-based assays to monitor linker cleavage in lysosomal buffers (pH 4.5–5.5).
  • In vivo : Track biodistribution via radiolabeling (³H or ¹⁴C) in murine models .

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